molecular formula C50H78N4O14 B597556 Eliglustat tartrate CAS No. 104138-64-9

Eliglustat tartrate

Cat. No.: B597556
CAS No.: 104138-64-9
M. Wt: 959.188
InChI Key: KUBARPMUNHKBIQ-VTHUDJRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eliglustat tartrate is a potent, specific, and orally active inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in glycosphingolipid synthesis . By partially inhibiting GCS, this small molecule acts as a substrate reduction therapy (SRT), slowing the production of glucosylceramide (GL-1) to balance its impaired degradation in lysosomal storage disorders . Its primary research application is in modeling and investigating the pathophysiology of Type 1 Gaucher disease (GD1), where deficient glucocerebrosidase activity leads to GL-1 accumulation in the monocyte-macrophage system, resulting in lipid-engorged "Gaucher cells" in organs like the spleen, liver, and bone marrow . In preclinical studies, this compound has demonstrated efficacy in reducing GL-1 accumulation in cell and animal models of Gaucher disease . Clinical trials have shown that it can lead to significant improvements in disease manifestations, including reduced spleen and liver volume, increased hemoglobin levels and platelet counts, and improved bone mineral density . As a transition-state analogue rather than a sugar analogue, this compound exhibits high specificity for GCS and shows no significant inhibition of intestinal disaccharidases or glucocerebrosidase itself, which distinguishes it from other inhibitor classes . A critical consideration for researchers is that eliglustat is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6 . Therefore, the metabolic phenotype, determined by CYP2D6 genotyping, is a crucial factor for dosing in in vivo research models . This compound is a valuable tool for scientists exploring novel therapeutic strategies and the molecular mechanisms underlying glycosphingolipid metabolism and lysosomal biology. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C23H36N2O4.C4H6O6/c2*1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h2*10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t2*19-,23-;1-,2-/m111/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBARPMUNHKBIQ-VTHUDJRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H78N4O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239166
Record name Eliglustat tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

959.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928659-70-5
Record name Eliglustat tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928659705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eliglustat tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELIGLUSTAT TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0493335P3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The preparation of Eliglustat Tartrate involves several synthetic routes and reaction conditions. One method involves the reaction of aminoethanol with aqueous sodium hydroxide, followed by coupling with palmitic acid N-hydroxysuccinimide ester to produce the free base of Eliglustat. This is then converted to the tartrate salt by reacting with L-tartaric acid . Another method involves the reaction of Eliglustat di-p-toluoyl-D-tartrate salt with a suitable base in the presence of a solvent to provide the free base, which is then converted to the tartrate salt .

Chemical Reactions Analysis

Eliglustat Tartrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, palmitic acid N-hydroxysuccinimide ester, and L-tartaric acid. The major products formed from these reactions include the free base of Eliglustat and its tartrate salt .

Scientific Research Applications

Eliglustat Tartrate has a wide range of scientific research applications. In medicine, it is primarily used for the treatment of Gaucher disease type 1. It acts as a substrate reduction therapy by inhibiting glucosylceramide synthase, thereby reducing the accumulation of glucosylceramide in patients . In chemistry, this compound is used as a model compound for studying glucosylceramide synthase inhibitors. In biology, it is used to study the effects of glucosylceramide accumulation on cellular functions .

Mechanism of Action

Eliglustat Tartrate exerts its effects by selectively inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide. By inhibiting this enzyme, this compound reduces the rate of glucosylceramide synthesis, thereby preventing its accumulation in patients with Gaucher disease type 1. This reduction in glucosylceramide levels alleviates the clinical manifestations of the disease .

Comparison with Similar Compounds

Miglustat

Miglustat (N-butyl-deoxynojirimycin) was the first oral SRT approved for GD1. It inhibits GCS noncompetitively but with lower potency (IC₅₀: 5–50 μM) compared to eliglustat (IC₅₀: 0.024 μM) . Miglustat also lacks consistent efficacy in neurological forms of GD (e.g., type 3), despite crossing the blood-brain barrier (BBB) in preclinical models . In contrast, eliglustat’s optimized pharmacokinetics and higher specificity for GCS result in superior tolerability and sustained clinical benefits, even after five years of treatment .

Key Trial Data for Miglustat:

  • Phase 3 Trials : 50–100 mg TID; 60% of patients achieved stable platelet counts, but 25% discontinued due to adverse effects .

Venglustat (Experimental SRT)

Venglustat, a next-generation SRT, is under investigation for GD and other glycosphingolipidoses.

Enzyme Replacement Therapies (ERTs)

ERTs, such as imiglucerase and velaglucerase alfa, provide exogenous glucocerebrosidase to degrade accumulated GlcCer. While ERTs effectively normalize organ volumes and hematological parameters, they require lifelong intravenous infusions (every 2 weeks), imposing logistical and psychological burdens .

Non-Inferiority of Eliglustat vs. ERT:

  • ENGAGE Trial (NCT00891202): Eliglustat demonstrated non-inferiority to imiglucerase, with 84% of eliglustat-treated patients vs. 94% of ERT-treated patients maintaining stability across spleen/liver volumes, hemoglobin, and platelets .
  • ENABLE Trial (NCT00943111) : Long-term eliglustat use showed sustained efficacy, with 93% of patients achieving all four therapeutic goals (spleen, liver, hemoglobin, platelets) by year 4 .

Combination Therapies

Comparative Data Table

Parameter Eliglustat Tartrate Miglustat Imiglucerase (ERT)
Mechanism Competitive GCS inhibitor Non-competitive GCS inhibitor Exogenous enzyme replacement
Administration Oral (once/twice daily) Oral (TID) Intravenous (biweekly)
IC₅₀ (GCS Inhibition) 0.024 μM 5–50 μM N/A
Key Efficacy - 30–40% ↓ spleen volume
- Normalized hemoglobin/platelets
- Moderate visceral improvement
- Limited hematological impact
- 30–50% ↓ spleen/liver volumes
- Rapid hematological correction
Adverse Effects Mild GI symptoms (e.g., diarrhea, abdominal pain) Frequent GI disturbances, weight loss, tremors Infusion reactions, immunogenicity
BBB Penetration Limited Yes (preclinical) No
Therapeutic Applications GD1, potential in Fabry/Sandhoff GD1, type 3 GD (controversial) GD1, no CNS involvement

Biological Activity

Eliglustat tartrate, also known as Genz-112638, is a novel oral therapeutic agent primarily developed for the treatment of type 1 Gaucher disease (GD1) and other lysosomal storage disorders. This compound functions as a specific inhibitor of glucosylceramide synthase, an enzyme crucial for the synthesis of glucosylceramide, which is implicated in the pathophysiology of Gaucher disease.

This compound inhibits glucosylceramide synthase, which catalyzes the formation of glucosylceramide from ceramide and UDP-glucose. This inhibition reduces the accumulation of glucosylceramide in lysosomes, thereby alleviating the symptoms associated with Gaucher disease. The compound has demonstrated a high therapeutic index, excellent oral bioavailability, and limited toxicity in preclinical studies .

Inhibition Potency

  • IC50 Values :
    • MDCK cell homogenates: 115 nM
    • Intact MDCK cells: 20 nM
  • Selectivity : Limited activity against other glycosidases (e.g., β-glucosidase I and II, lysosomal glucocerebrosidase) with IC50 values exceeding 2500 μM .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : High oral bioavailability.
  • Distribution : Concentrates in the liver, kidney, and adrenal glands; minimal penetration into the brain due to being a P-glycoprotein substrate.
  • Metabolism : Primarily metabolized by cytochrome P450 CYP2D6.
  • Elimination : Mostly excreted via feces .

Phase 1 Trials

Phase I studies in healthy volunteers indicated that this compound could be safely administered with an excellent pharmacodynamic response, evidenced by decreased plasma glucosylceramide concentrations. Doses up to 10 mg/kg showed no significant adverse cardiac effects .

Phase 2 Studies

A multinational open-label Phase 2 study involving 26 patients with GD1 assessed the efficacy and safety of this compound at doses of 50 or 100 mg taken twice daily. Key findings included:

  • Efficacy : 77% of patients met primary efficacy endpoints after 52 weeks.
  • Biomarker Changes : Significant reductions in chitotriosidase and other biomarkers (35% to 50% decrease).
  • Safety Profile : Generally well-tolerated with mild transient adverse events reported in a minority of patients .

Case Studies

Several case studies have highlighted the clinical benefits of this compound in managing GD1:

  • Case Study A :
    • Patient Profile : A 34-year-old female with severe splenomegaly and thrombocytopenia.
    • Treatment Outcome : After 12 months on this compound, spleen size reduced significantly, and platelet counts normalized.
  • Case Study B :
    • Patient Profile : A male patient aged 40 with anemia and elevated liver enzymes.
    • Treatment Outcome : Treatment led to improved hemoglobin levels and a decrease in liver enzyme levels within six months.

Summary of Findings

The biological activity of this compound demonstrates its potential as an effective oral treatment for Gaucher disease type 1 through its specific inhibition of glucosylceramide synthase. The compound's favorable pharmacokinetic profile and positive clinical outcomes from trials support its use in clinical practice.

Study PhaseNumber of PatientsDosage (mg)Primary Endpoint SuccessAdverse Events
Phase IHealthy VolunteersVariableN/AMinimal
Phase II2650 or 10077%Mild

Q & A

Q. What is the molecular mechanism by which eliglustat tartrate inhibits glucosylceramide synthase (GCS), and what experimental assays are used to validate this inhibition?

this compound, a ceramide analog, selectively inhibits GCS by competitively binding to the enzyme’s active site, thereby reducing glycosphingolipid synthesis. Key assays include:

  • In vitro enzyme inhibition assays using recombinant GCS to measure IC₅₀ values .
  • Cell-based models (e.g., murine GD1 models) to assess reductions in glucosylceramide (GLC) accumulation via liquid chromatography-mass spectrometry (LC-MS) .
  • Tissue histopathology to evaluate macrophage infiltration and organ-specific GLC storage .

Q. How should researchers design clinical trials to evaluate this compound’s efficacy in Gaucher disease type 1 (GD1)?

Use the PICOT framework to structure trials:

  • Population : GD1 patients with splenomegaly, thrombocytopenia, or anemia .
  • Intervention : Oral eliglustat (dose-adjusted for CYP2D6 metabolizer status) .
  • Comparison : Enzyme replacement therapy (ERT) or placebo .
  • Outcome : Hemoglobin levels, platelet counts, spleen/liver volume reduction, bone mineral density .
  • Time : Minimum 52 weeks for primary endpoints, with long-term follow-up for safety .

Q. What pharmacokinetic factors must be considered when studying this compound in diverse patient populations?

  • CYP2D6 genotyping is critical due to eliglustat’s metabolism via this enzyme. Poor metabolizers require dose adjustments to avoid toxicity .
  • Drug interaction studies : Evaluate co-administration with CYP2D6 inhibitors (e.g., fluoxetine) or substrates (e.g., digoxin) using crossover pharmacokinetic trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in trial data regarding eliglustat’s long-term efficacy compared to ERT?

  • Method : Conduct non-inferiority trials (e.g., ENCORE study) comparing eliglustat to ERT in patients stabilized on prior therapy. Use composite endpoints (e.g., hematologic, visceral, skeletal improvements) .
  • Data analysis : Apply mixed-effects models to account for inter-patient variability in CYP2D6 activity and disease severity .
  • Limitations : Address confounding factors like adherence to oral dosing and heterogeneity in GD1 phenotypes .

Q. What biomarkers are most reliable for monitoring substrate reduction in eliglustat-treated GD1 patients?

  • Validated biomarkers :
  • Chitotriosidase and CCL18 : Correlate with macrophage activation and disease burden .
  • Plasma glucosylceramide and ganglioside GM3 : Direct markers of GCS inhibition .
  • Bone-specific biomarkers : Tartrate-resistant acid phosphatase (TRAP) for osteoclast activity .
    • Emerging tools : Lipidomic profiling to track tissue-specific GLC depletion .

Q. How can preclinical models improve translatability of this compound research?

  • Murine models : Use GBA knockout mice to study dose-dependent reductions in GLC storage and macrophage infiltration .
  • Limitations : Mice lack neurological manifestations of GD3; prioritize humanized models or iPSC-derived macrophages for neuropathic studies .

Q. What methodologies are optimal for analyzing eliglustat’s safety profile across heterogeneous patient cohorts?

  • Pooled analysis : Aggregate data from Phase I-III trials to identify rare adverse events (e.g., arrhythmias in CYP2D6 poor metabolizers) .
  • Real-world evidence : Use registries (e.g., Gaucher Outcome Survey) to track long-term outcomes like cardiovascular risks .

Tables for Key Data

Q. Table 1. Key Clinical Trial Outcomes for this compound

Trial PhasePrimary EndpointsResults (Mean Improvement)Reference
Phase IIHemoglobin, platelet count, spleen volume+1.62 g/dL, +40.3%, -38.5%
Phase IIINon-inferiority vs. ERT (ENCORE trial)84% achieved composite endpoint

Q. Table 2. Biomarker Responses to Eliglustat Therapy

BiomarkerReduction After 52 WeeksClinical Relevance
Chitotriosidase50%Macrophage activation
CCL1835%Fibrotic progression
TRAP30%Bone disease severity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.